N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide,monohydrochloride
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Overview
Description
N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide, monohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a methoxyphenyl group, a phenethylpiperidinyl group, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide, monohydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as a phenethylamine derivative.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the piperidine derivative.
Acrylamide Formation: The acrylamide moiety is formed by reacting the intermediate with acryloyl chloride under basic conditions.
Hydrochloride Salt Formation: The final step involves the formation of the monohydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halides, acids, and bases are used under appropriate conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as analgesic or anti-inflammatory effects.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide, monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)acetamide
- N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)propionamide
- N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)butyramide
Uniqueness
N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide, monohydrochloride is unique due to its specific structural features, such as the acrylamide moiety, which may confer distinct chemical and biological properties compared to similar compounds
Properties
CAS No. |
2748409-46-1 |
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Molecular Formula |
C23H29ClN2O2 |
Molecular Weight |
400.9 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide;hydrochloride |
InChI |
InChI=1S/C23H28N2O2.ClH/c1-3-23(26)25(20-9-11-22(27-2)12-10-20)21-14-17-24(18-15-21)16-13-19-7-5-4-6-8-19;/h3-12,21H,1,13-18H2,2H3;1H |
InChI Key |
LFADLPQZJBVBKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C=C.Cl |
Origin of Product |
United States |
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